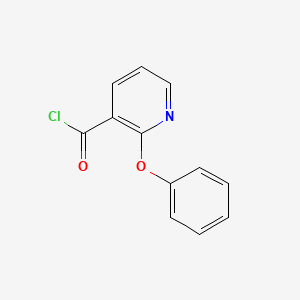

2-Phenoxypyridine-3-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBAQNFTHRLAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378979 | |

| Record name | 2-phenoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-49-3 | |

| Record name | 2-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51362-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Phenoxypyridine-3-carbonyl chloride (CAS: 51362-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypyridine-3-carbonyl chloride, with the CAS number 51362-49-3, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive acid chloride group and a phenoxypyridine scaffold, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51362-49-3 | [1] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| Melting Point | 94-95 °C | [2] |

| Synonyms | 3-(Chlorocarbonyl)-2-phenoxypyridine, 3-(Chlorocarbonyl)pyridin-2-yl phenyl ether | [2] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2-chloronicotinic acid. The first step involves a nucleophilic aromatic substitution reaction to introduce the phenoxy group, followed by the conversion of the resulting carboxylic acid to the acid chloride.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic acid

General Experimental Protocol (Proposed):

-

To a solution of 2-chloronicotinic acid in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add phenol and a slight excess of a strong base (e.g., potassium carbonate or sodium hydride).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-phenoxypyridine-3-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

Materials: 2-phenoxypyridine-3-carboxylic acid, thionyl chloride, and a suitable inert solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 2-phenoxypyridine-3-carboxylic acid in an excess of thionyl chloride or in an inert solvent followed by the addition of thionyl chloride.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by recrystallization or distillation under high vacuum.

-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data can be found.

| Mass Spectrometry (Predicted) | m/z |

| [M+H]⁺ | 234.0316 |

| [M+Na]⁺ | 256.0136 |

Applications in Drug Development

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a key building block for the synthesis of these derivatives, which have shown promise as inhibitors of various enzymes and receptors implicated in disease.

P2Y₁ Receptor Antagonists

Derivatives of 2-phenoxypyridine have been investigated as antagonists of the P2Y₁ receptor, a G protein-coupled receptor involved in ADP-mediated platelet aggregation. Antagonism of this receptor is a promising strategy for the development of antiplatelet therapies for the prevention of thrombosis.

Kinase Inhibitors

The 2-phenoxypyridine moiety has also been incorporated into molecules designed as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs. For instance, derivatives have been explored as inhibitors of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis.

Experimental Workflows and Signaling Pathways

Experimental Workflow: P2Y₁ Receptor Antagonism Assay

The following diagram illustrates a typical workflow for evaluating the antagonist activity of a compound derived from this compound at the P2Y₁ receptor using a calcium mobilization assay.

Caption: Workflow for Synthesis and P2Y₁ Antagonist Evaluation.

Signaling Pathway: P2Y₁ Receptor

The P2Y₁ receptor, upon activation by its endogenous ligand ADP, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses, such as platelet aggregation. Antagonists derived from this compound can block this pathway.

Caption: P2Y₁ Receptor Signaling Pathway and Antagonist Action.

Signaling Pathway: c-Met Receptor

The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF), leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and motility. Inhibitors derived from this compound can block this signaling.

Caption: c-Met Receptor Signaling Pathway and Inhibitor Action.

Conclusion

This compound is a versatile and important building block for the synthesis of biologically active molecules. Its utility in constructing derivatives that target key signaling pathways, such as those involving the P2Y₁ and c-Met receptors, highlights its significance in modern drug discovery. The information provided in this guide serves as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field. Further research into the synthesis and biological applications of novel derivatives of this compound is warranted and holds the potential for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Phenoxypyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Phenoxypyridine-3-carbonyl chloride, a valuable intermediate in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key quantitative data, presented in a format tailored for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a reactive acyl chloride derivative of 2-phenoxynicotinic acid. Its structure, featuring a phenoxy group on the pyridine ring, makes it a versatile building block for the introduction of the 2-phenoxypyridin-3-oyl moiety into various molecular scaffolds. This can be of significant interest in the synthesis of novel pharmaceutical agents and functional materials, where the unique electronic and steric properties of this group can be exploited. The synthesis is typically a two-step process, commencing with the formation of 2-phenoxypyridine-3-carboxylic acid, followed by its conversion to the target acyl chloride.

Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor, 2-Phenoxypyridine-3-carboxylic acid, via an Ullmann condensation reaction. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |

| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | 178-181 | ≥98 |

| Phenol | C₆H₆O | 94.11 | 40-42 | ≥99 |

| 2-Phenoxypyridine-3-carboxylic acid | C₁₂H₉NO₃ | 215.21 | 148-151 | ≥97 |

| This compound | C₁₂H₈ClNO₂ | 233.65 | 94-95[1] | ≥97 |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established chemical literature for similar transformations and are intended to serve as a guide for laboratory synthesis.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic acid (Ullmann Condensation)

This procedure outlines the copper-catalyzed synthesis of 2-phenoxypyridine-3-carboxylic acid from 2-chloronicotinic acid and phenol.

Caption: Workflow for the synthesis of 2-Phenoxypyridine-3-carboxylic acid.

Materials:

-

2-Chloronicotinic acid

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Dimethylformamide (DMF) or other high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).

-

Add a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-phenoxypyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-phenoxypyridine-3-carboxylic acid to its acyl chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Phenoxypyridine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (optional, for co-evaporation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-phenoxypyridine-3-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-5 eq). The reaction can be run neat in thionyl chloride or in an inert solvent like toluene.

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction mixture should become a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene or dichloromethane to ensure complete removal of residual thionyl chloride.

-

The resulting crude this compound is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent or by distillation under high vacuum.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Phenol is toxic and corrosive. Avoid skin contact.

-

Acyl chlorides are moisture-sensitive and can be corrosive. They should be handled in a dry environment.

-

The reactions described involve heating and the evolution of corrosive gases. Ensure proper ventilation and use appropriate gas traps.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific applications.

References

2-Phenoxypyridine-3-carbonyl chloride reactivity

An In-depth Technical Guide to the Reactivity of 2-Phenoxypyridine-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive acyl chloride group on a phenoxypyridine scaffold, makes it a versatile building block for introducing the 2-phenoxypyridinyl moiety into a wide range of molecules. The phenoxypyridine core is present in numerous biologically active compounds, and the acyl chloride handle provides a direct and efficient route for amide and ester formation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide details the synthesis and core reactivity of this compound, providing structured data, experimental protocols, and mechanistic diagrams to support its application in research and development.

Synthesis and Preparation

The preparation of this compound is typically a two-step process, starting from a readily available halopyridine. The first step involves the formation of the diaryl ether via a nucleophilic aromatic substitution (SNAr), followed by the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic Acid (Precursor)

The precursor acid is most commonly synthesized by the reaction of a 2-halopyridine-3-carboxylic acid (or its ester) with phenol in the presence of a base. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution.[1][2] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[3][4]

Caption: General synthesis scheme for the 2-phenoxypyridine-3-carboxylic acid precursor.

Experimental Protocol: Synthesis of 2-Phenoxypyridine-3-carboxylic Acid

-

To a dry flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.1 equivalents), potassium carbonate (2.5 equivalents), and a suitable high-boiling polar solvent (e.g., DMF or NMP).

-

If employing an Ullmann-type reaction, add a copper catalyst, such as CuI (0.1 equivalents), and a ligand like L-proline or a phenanthroline derivative (0.2 equivalents).[5]

-

Add 2-chloropyridine-3-carboxylic acid (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenoxypyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this purpose.[6] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the product.

Table 1: Protocol for Synthesis of this compound

| Step | Reactant / Reagent | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| 1 | 2-Phenoxypyridine-3-carboxylic Acid | Thionyl Chloride (SOCl₂) (as reagent and solvent) | Reflux (approx. 80 °C), 2-4 hours | Conversion of carboxylic acid to acyl chloride |

| 2 | or Oxalyl Chloride (2.0 equiv.) | Anhydrous DCM or Toluene | Catalytic DMF (1-2 drops), 0 °C to RT, 2-3 hours | Milder conversion to acyl chloride |

| 3 | N/A | N/A | Evaporation under reduced pressure | Removal of excess chlorinating agent and solvent |

Experimental Protocol: Chlorination with Thionyl Chloride

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-phenoxypyridine-3-carboxylic acid (1.0 equivalent) in thionyl chloride (5-10 equivalents).

-

Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

-

Fit the flask with a reflux condenser attached to a gas trap (to neutralize HCl and SO₂ byproducts).

-

Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until the solid has dissolved and gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the resulting residue can be co-evaporated with an anhydrous solvent like toluene (2-3 times).

-

The resulting crude this compound is typically a solid or oil and is often used in the subsequent step without further purification due to its moisture sensitivity.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The adjacent chlorine atom is an excellent leaving group, and its departure is facilitated by the reformation of the stable carbonyl double bond. The reaction proceeds via a tetrahedral intermediate in a classic addition-elimination mechanism.[7]

Caption: General mechanism for nucleophilic acyl substitution of this compound.

This high reactivity allows for efficient coupling with a wide variety of nucleophiles, most notably amines and alcohols, under mild conditions.

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is a robust and high-yielding method to produce 2-phenoxypyridine-3-carboxamides. This reaction, a variant of the Schotten-Baumann reaction, typically requires a non-nucleophilic base to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Caption: Experimental workflow for the synthesis of 2-phenoxypyridine-3-carboxamides.

Table 2: Representative Amidation Reactions

| Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Aniline | Triethylamine | DCM | N-phenyl-2-phenoxypyridine-3-carboxamide |

| Benzylamine | Pyridine | THF | N-benzyl-2-phenoxypyridine-3-carboxamide |

| Morpholine | Triethylamine | DCM | (2-Phenoxypyridin-3-yl)(morpholino)methanone |

| Diethylamine | Triethylamine | THF | N,N-diethyl-2-phenoxypyridine-3-carboxamide |

Experimental Protocol: General Amidation Procedure

-

In a dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (e.g., DCM, 2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by silica gel column chromatography or recrystallization.

Reaction with Alcohols (Esterification)

Similarly, alcohols react with this compound to form the corresponding esters. The reaction is generally slower than amidation and often requires a base like pyridine, which can also act as a nucleophilic catalyst.

Table 3: Representative Esterification Reactions

| Alcohol Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | DCM | Methyl 2-phenoxypyridine-3-carboxylate |

| Ethanol | Triethylamine | THF | Ethyl 2-phenoxypyridine-3-carboxylate |

| Isopropanol | Pyridine | DCM | Isopropyl 2-phenoxypyridine-3-carboxylate |

| Benzyl Alcohol | Pyridine | Pyridine | Benzyl 2-phenoxypyridine-3-carboxylate |

Experimental Protocol: General Esterification Procedure

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 equivalents) in an anhydrous solvent. Pyridine is often used as both the base and the solvent. Alternatively, use a solvent like DCM with triethylamine (1.5 equivalents) as the base.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor by TLC/LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl, to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester product by silica gel column chromatography.

Stability and Handling

-

Moisture Sensitivity: As with most acyl chlorides, this compound is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For long-term storage, refrigeration is recommended.

-

Safety: Acyl chlorides are corrosive and lachrymatory. The reactions generate HCl gas, which is corrosive and toxic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Amide Synthesis [fishersci.co.uk]

A Technical Safety Guide for 2-Phenoxypyridine-3-carbonyl chloride

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). All personnel must consult the official SDS from the manufacturer before handling 2-Phenoxypyridine-3-carbonyl chloride.

Introduction

This compound (CAS No. 51362-49-3) is a reactive acyl chloride derivative widely utilized as a chemical intermediate in organic and medicinal chemistry.[1][2] Its utility in constructing complex molecules, particularly in the synthesis of novel pharmaceutical candidates, is significant. However, the presence of the acyl chloride functional group imparts considerable reactivity and associated hazards. This guide provides a consolidated overview of its safety, handling, and physicochemical properties based on available data.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the safe design of experiments and handling procedures.

| Property | Value | Reference |

| CAS Number | 51362-49-3 | [2][3] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1][4] |

| Molecular Weight | 233.65 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 90 - 95 °C | [2][4] |

| Boiling Point | 341.1 °C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

| Purity | ≥95% - 97% | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements, which indicate significant risks upon exposure.[2]

| GHS Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H314 | Causes severe skin burns and eye damage. |

| H332 | Harmful if inhaled. |

Note: This classification highlights that the compound is corrosive and acutely toxic via multiple exposure routes.

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory. The compound reacts with moisture and is corrosive.[3][6]

All operations involving this compound must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). The logical workflow for safe handling is depicted below.

Caption: A three-phase workflow for the safe laboratory handling of this compound.

In case of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

-

Evacuate: Alert personnel and evacuate the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

-

Protect: Do not attempt cleanup without appropriate PPE, including respiratory protection.

-

Contain: For solid spills, avoid generating dust.[3][6] Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate environmental health and safety officer.

Reactivity and Incompatibilities

The high reactivity of the acyl chloride group defines the primary hazards of this compound. Its reaction with water is particularly hazardous, liberating toxic gas.

The reaction with water or moisture is rapid and exothermic, producing hydrochloric acid (HCl) gas. This reaction is the basis for its corrosive properties.

Caption: The hazardous reaction pathway of this compound with water.

To prevent dangerous reactions, avoid contact with the following:

-

Water and Moisture: Reacts to produce HCl gas.[6]

-

Strong Oxidizing Agents: May lead to violent reactions.[6]

-

Strong Acids & Bases: Can cause decomposition or vigorous reactions.[7]

-

Alcohols & Amines: Reacts exothermically to form esters and amides, respectively.

First Aid Measures

Immediate medical attention is required for all exposure routes. The recommended first aid procedures are summarized below.[6][7]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If conscious, give water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

References

- 1. CAS 51362-49-3 | 4H16-5-36 | MDL MFCD00052648 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 51362-49-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Phenoxypyridine-3-carbonyl? chloride - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

The Pivotal Role of 2-Phenoxypyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the 2-phenoxypyridine core has emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide offers an in-depth exploration of 2-phenoxypyridine derivatives, detailing their synthesis, biological activities, and mechanisms of action. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, experimental protocols, and visual representations of associated signaling pathways to provide a comprehensive resource for advancing the design of novel therapeutics.

Core Synthetic Strategies

The synthesis of 2-phenoxypyridine derivatives can be achieved through various methodologies. One efficient approach involves aryne chemistry, which allows for the mild and effective creation of these compounds from readily available starting materials.[1]

General Experimental Protocol: Synthesis of 2-Phenoxypyridine Derivatives via Aryne Chemistry

This protocol outlines a general procedure for the synthesis of 2-phenoxypyridine derivatives. To a stirred solution of a pyridin-2(1H)-one derivative (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in acetonitrile, cesium fluoride (3.0 equivalents) is added at room temperature. The reaction mixture is stirred for approximately 4 hours. Upon completion, the mixture is concentrated under reduced pressure. Water is then added to the residue, and the aqueous layer is extracted three times with ethyl acetate.[1] The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by chromatography.

Therapeutic Applications and Biological Activity

Derivatives of 2-phenoxypyridine have exhibited a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This broad spectrum of activity is attributed to their ability to interact with various biological targets with high specificity and potency.

Anticancer Activity

A significant area of investigation for 2-phenoxypyridine derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key protein kinases involved in tumor growth and angiogenesis.

A series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their antiproliferative activity against four cancer cell lines: A549 (lung carcinoma), HT-29 (colon adenocarcinoma), H460 (large cell lung cancer), and U87MG (glioblastoma). Many of these compounds demonstrated moderate to excellent potency.[2] Notably, one of the most promising analogues showed significant inhibitory activity against Flt-3 and c-Met kinases.[2]

In another study, 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives were designed as c-Met kinase inhibitors.[3] Several of these compounds exhibited exceptional potency, with IC50 values in the nanomolar range, surpassing the activity of the known inhibitor foretinib.[3]

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 39 | A549 | - | [2] |

| HT-29 | - | [2] | |

| H460 | - | [2] | |

| U87MG | - | [2] | |

| Compound 23v | A549 | - | [3] |

| H460 | - | [3] | |

| HT-29 | - | [3] | |

| Compound 23w | A549 | 1.57 | [3] |

| H460 | 0.94 | [3] | |

| HT-29 | 0.65 | [3] | |

| Compound 23y | A549 | - | [3] |

| H460 | - | [3] | |

| HT-29 | - | [3] | |

| Compound 23k | A549 | 2.16 | |

| MCF-7 | 9.13 | ||

| HepG2 | 20.15 | ||

| Ovcar-3 | 9.65 |

Note: Some specific IC50 values were not provided in the abstract.

The antiproliferative activity of 2-phenoxypyridine derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for anticancer screening.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain 2-phenoxypyridine derivatives, particularly substituted (phenoxyphenyl)acetic acids, have been investigated for their anti-inflammatory properties. These compounds are structurally analogous to the known anti-inflammatory drug fenclofenac.[2]

One study reported a polychlorinated (phenoxyphenyl)acetic acid derivative that was 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen.[4] However, this compound exhibited significant toxicity upon chronic dosing.[4]

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Phenoxypyridine derivatives have shown promise in this area. For instance, a series of 2-phenoxy-[2][5][6]triazolo[1,5-a]quinazoline derivatives were evaluated for their activity against herpes simplex viruses (HSV-1 and HSV-2).[7] Several of these compounds demonstrated significant antiviral activity.[7]

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| 14 | HSV-1 | 24 | [7] |

| 16 | HSV-1 | 21 | [7] |

| 17 | HSV-1 | 32 | [7] |

| 25 | HSV-1 | 10.9 | [7] |

| 26 | HSV-1 | 6.8 | [7] |

| 27 | HSV-1 | 18.2 | [7] |

| Acyclovir (control) | HSV-1 | 1.8 | [7] |

The antiviral activity of the compounds can be assessed using a cytopathic effect (CPE) inhibition assay. Vero cells (or another suitable host cell line) are seeded in 96-well plates. The cells are then infected with the virus (e.g., HSV-1 or HSV-2) in the presence of varying concentrations of the test compounds. After an incubation period, the cells are observed for the presence of a cytopathic effect (i.e., virus-induced cell damage). The concentration of the compound that inhibits the CPE by 50% (EC50) is then determined. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to assess the toxicity of the compounds, and the selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window.[7]

Caption: Workflow for antiviral drug screening.

Key Signaling Pathways

The therapeutic effects of 2-phenoxypyridine derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Several 2-phenoxypyridine derivatives have been identified as potent inhibitors of c-Met kinase.[2][3]

Caption: Inhibition of c-Met signaling.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to block tumor neovascularization. 2-Phenoxypyridine derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met.[8]

Caption: Inhibition of VEGFR-2 signaling.

P2Y1 Receptor Signaling

The P2Y1 receptor is a G protein-coupled receptor that plays a role in ADP-driven platelet activation.[9] Antagonists of the P2Y1 receptor have potential as antithrombotic agents with a reduced risk of bleeding compared to other antiplatelet drugs.[9] A class of 2-(phenoxypyridine)-3-phenylureas has been identified as potent P2Y1 antagonists.[9]

Caption: Antagonism of P2Y1 receptor signaling.

Conclusion

The 2-phenoxypyridine scaffold represents a highly valuable framework in the design of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of 2-phenoxypyridine derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of drug discovery. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the development of new and effective treatments for a range of human diseases.

References

- 1. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Phenoxypyridine Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Phenoxypyridine Derivatives as Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypyridine derivatives have emerged as a promising class of small molecules in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their roles as inhibitors of key signaling kinases, such as c-Met and VEGFR-2. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers actively involved in the development of novel cancer therapeutics.

Biological Activity of Phenoxypyridine Derivatives

The core biological activity of many investigated phenoxypyridine compounds lies in their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. The most prominent targets identified in the literature are the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

c-Met Kinase Inhibition

Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, impacting cell proliferation, survival, and motility, which ultimately leads to tumor growth and metastasis.[1] Consequently, c-Met has become an attractive target for cancer therapy. Several series of phenoxypyridine derivatives have been synthesized and evaluated for their c-Met inhibitory activity.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Phenoxypyridine and related pyridine-containing scaffolds have demonstrated potent inhibitory activity against VEGFR-2.

Quantitative Biological Data

The following tables summarize the in vitro biological data for representative phenoxypyridine and related pyridine derivatives from selected studies.

Table 1: c-Met Kinase Inhibitory Activity of Phenoxypyridine Derivatives

| Compound ID | c-Met IC50 (nM) | Reference |

| 24 | 93 | [1] |

| 11c | 80 | [2] |

| 11i | 50 | [2] |

| 13b | 20 | [2] |

| 13h | 50 | [2] |

| 5a | 4.27 | [3] |

| 5b | 7.95 | [3] |

Table 2: VEGFR-2 Kinase Inhibitory Activity of Pyridine Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| 10 | 0.12 | [4] |

| 8 | 0.13 | [4] |

| 9 | 0.13 | [4] |

| 11 | 0.19 | [5] |

| 10e | 0.241 | [5] |

| 13a | 0.258 | [5] |

Table 3: Antiproliferative Activity of Phenoxypyridine and Related Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 28 | MKN45 | 0.25 | [1] |

| 28 | A549 | 0.67 | [1] |

| 10 | HepG2 | 4.25 | [4] |

| 10 | MCF-7 | 6.08 | [4] |

| 9 | HepG2 | 4.68 | [4] |

| 9 | MCF-7 | 11.06 | [4] |

| 8 | HepG2 | 4.34 | [4] |

| 8 | MCF-7 | 10.29 | [4] |

| 15 | HepG2 | 6.37 | [4] |

| 15 | MCF-7 | 12.83 | [4] |

| 11 | A549 | 10.61 | [5] |

| 11 | HepG-2 | 9.52 | [5] |

| 11 | Caco-2 | 12.45 | [5] |

| 11 | MDA | 11.52 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of the key experimental protocols used to assess the biological activity of phenoxypyridine compounds.

In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human c-Met or VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

Specific substrate (e.g., poly (Glu, Tyr) 4:1 for c-Met)

-

Test phenoxypyridine compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test phenoxypyridine compounds in the kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.

-

Reaction Setup: In a microplate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is determined by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the viability and metabolic activity of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MKN45, HepG2, MCF-7)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test phenoxypyridine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenoxypyridine compounds. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins within the cell.

Materials:

-

Cancer cell lines

-

Test phenoxypyridine compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the phenoxypyridine compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanism of action and the drug discovery process.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Phenoxypyridine derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of c-Met and thereby inhibiting downstream signaling.

Caption: Inhibition of the c-Met signaling pathway by phenoxypyridine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival, key processes in angiogenesis. Phenoxypyridine-based compounds can inhibit the kinase activity of VEGFR-2, thereby blocking these pro-angiogenic signals.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood flow patterns switch VEGFR2 activity through differential S-nitrosylation and S-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

The Discovery of Novel c-Jun N-terminal Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a wide range of stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[][4] The JNK signaling pathway plays a crucial role in various cellular processes such as apoptosis, inflammation, and cell proliferation.[5][6] Dysregulation of the JNK pathway has been implicated in a multitude of human diseases, including neurodegenerative disorders, inflammatory diseases, and cancer, making JNKs attractive therapeutic targets.[2][5]

There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by three separate genes.[2] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[7][8] This differential expression pattern suggests that isoform-selective inhibitors could offer more targeted therapeutic interventions with fewer side effects.[8] The development of potent and selective JNK inhibitors is an active area of research, with several compounds having entered clinical trials.[2][5] This guide provides an in-depth overview of the discovery of novel JNK inhibitors, focusing on data presentation, experimental protocols, and signaling pathways.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), ultimately leading to the phosphorylation and activation of JNK.[9][10] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.[4][11]

High-Throughput Screening (HTS) for JNK Inhibitors

The discovery of novel JNK inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[1][12] HTS assays are designed to be rapid, robust, and scalable to screen thousands of compounds efficiently.[13] A common HTS workflow for identifying JNK inhibitors is depicted below.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for JNK3

This protocol describes a TR-FRET assay suitable for HTS of JNK3 inhibitors.[1]

Materials:

-

JNK3 enzyme (activated)

-

Substrate/ATP solution

-

Test compounds and DMSO

-

Assay buffer

-

Europium-labeled anti-phospho-c-Jun antibody (Eu-Ab)

-

Streptavidin-XL-665 (SA-XL-665)

-

1536-well plates

Procedure:

-

Dispense 4 µL of the substrate/ATP solution into each well of a 1536-well plate.[1]

-

Add 50 nL of test compound or DMSO (for control) to the appropriate wells.[1]

-

Initiate the kinase reaction by adding 1 µL of activated JNK3 (0.625 nM) in 2X assay buffer to each well.[1]

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Stop the reaction and detect phosphorylation by adding a solution containing Eu-Ab and SA-XL-665.[1]

-

Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.[1]

-

Measure the TR-FRET signal.

Quantitative Data of Selected JNK Inhibitors

A variety of small molecule inhibitors targeting JNK have been discovered. The table below summarizes the inhibitory activity of some notable compounds against the three JNK isoforms.

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Assay Type | Reference |

| JNK-IN-7 | 1.5 | 2.0 | 0.7 | Biochemical | [1] |

| AS6001245 | 150 | 220 | 70 | Biochemical | [14] |

| Bentamapimod (AS602801) | 80 | 90 | 230 | Biochemical | [14] |

| Tricin | 17,680 | - | - | Kinase Assay | [15][16] |

| BI-78D3 | - | - | - | Cell-based (EC50 = 12,400 nM for c-Jun phosphorylation) | [17] |

| Compound 33 | 140 | - | 160 | Biochemical | [18] |

Cell-Based Assays for JNK Inhibitor Validation

Following the identification of hits from HTS, cell-based assays are crucial for validating their efficacy and cellular permeability.[17][19]

Experimental Protocol: Cell-Based c-Jun Phosphorylation Assay

This protocol outlines a method to measure the inhibition of c-Jun phosphorylation in a cellular context.[1][17]

Materials:

-

HeLa cells stably expressing GFP-c-Jun

-

TNF-α

-

Test compounds

-

Lysis buffer

-

Terbium-labeled anti-phospho-c-Jun antibody

Procedure:

-

Seed HeLa cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[17]

-

Stimulate the JNK pathway by adding TNF-α (e.g., 5 ng/mL final concentration) to each well and incubate for 30 minutes.[1][17]

-

Aspirate the medium and lyse the cells by adding a lysis buffer containing the terbium-labeled anti-phospho-c-Jun antibody.[1]

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) between the GFP-c-Jun and the terbium-labeled antibody to quantify c-Jun phosphorylation.[17]

In Vivo Models for Efficacy Testing

Promising JNK inhibitors identified from in vitro and cell-based assays are further evaluated in animal models of disease to assess their in vivo efficacy and pharmacokinetic properties. For instance, in a mouse model of type 2 diabetes, the JNK inhibitor BI-78D3 was shown to restore insulin sensitivity.[17] In another study, JNK inhibitors demonstrated neuroprotective effects in models of neurodegenerative diseases.[14] The choice of the in vivo model is critical and depends on the therapeutic area of interest. For example, concanavalin A-induced liver failure in mice is a model used to test the efficacy of JNK inhibitors in inflammatory conditions.[17]

Conclusion

The discovery of novel c-Jun N-terminal kinase inhibitors is a rapidly evolving field with significant therapeutic potential. A combination of high-throughput screening, detailed biochemical and cell-based assays, and in vivo validation is essential for the identification and development of new JNK-targeted therapies. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in this exciting area. The continued exploration of diverse chemical scaffolds and the development of isoform-selective inhibitors will be crucial for translating the promise of JNK inhibition into effective treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. paulogentil.com [paulogentil.com]

- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pyridine Nucleus: A Cornerstone in Structure-Activity Relationship Studies for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, inherent basicity, and capacity for hydrogen bonding have cemented its role in the development of a vast array of therapeutic agents.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of pyridine derivatives, offering a comprehensive overview of their diverse biological activities, the experimental methodologies used to evaluate them, and the molecular pathways they influence. Pyridine-based compounds are integral to numerous clinically approved drugs, showcasing a remarkable spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4][5]

The Versatile Pharmacophore: Unraveling the Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various facets of cancer cell proliferation and survival.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of tubulin polymerization.[8][9]

A key strategy in anticancer drug design is the inhibition of protein kinases, which are often dysregulated in cancer. Pyridine-containing compounds have been successfully developed as potent kinase inhibitors.[1][10] For instance, a series of imidazo[1,2-a]pyridine derivatives have been investigated as Nek2 inhibitors, with compound 28e demonstrating a remarkable IC50 of 38 nM against the MGC-803 gastric cancer cell line.[11] Similarly, pyridine-urea derivatives have shown significant cytotoxicity against breast cancer cells (MCF-7), with the nature and position of substituents on the phenyl urea moiety dramatically influencing activity.[12]

Structure-Activity Relationship Insights for Anticancer Activity

Systematic studies have revealed several key structural features that govern the anticancer potency of pyridine derivatives:

-

Enhancing Groups: The presence and positioning of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance antiproliferative activity against various cancer cell lines.[3][13] For example, the introduction of one hydroxyl group in a pyridine derivative resulted in an IC50 of 4.75 µM against the MCF7 cell line, which was significantly improved to 0.91 µM with the addition of a second hydroxyl group.[3]

-

Detrimental Groups: Conversely, the incorporation of halogen atoms or bulky functional groups tends to decrease antiproliferative activity.[3][13]

-

Linker and Ring Modifications: In combretastatin analogues, replacing the cis-double bond with a pyridine linker has been explored. While a 4-atom linker configuration generally resulted in low cytotoxicity, analogues with a 3-atom linker containing the pyridine nitrogen showed more favorable activities.[14] Fusing the pyridine ring with other heterocyclic systems, such as pyrazole, imidazole, or triazole, has also yielded potent anticancer agents.[6][10]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various pyridine derivatives against different cancer cell lines, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [12]

| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |

| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |

| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |

| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |

| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |

| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |

| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |

Table 2: Anticancer Activity of Spiro-Pyridine Derivatives [15]

| Compound | IC50 (µM) against HepG-2 | IC50 (µM) against Caco-2 |

| 5 | 10.58 ± 0.80 | 9.78 ± 0.70 |

| 7 | 8.90 ± 0.60 | 7.83 ± 0.50 |

| 8 | 8.42 ± 0.70 | 13.61 ± 1.20 |

| Doxorubicin | 4.50 ± 0.20 | 12.49 ± 1.10 |

Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how pyridine-based inhibitors can block its activity, a common mechanism for their anticancer effects.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by a pyridine derivative.

Broad-Spectrum Defense: Antimicrobial and Antiviral Activities

The pyridine scaffold is also a prolific source of antimicrobial and antiviral agents.[4][16] These derivatives combat a wide range of pathogens through various mechanisms, including the inhibition of essential viral enzymes and the disruption of microbial cell integrity.

Structure-Activity Relationship in Antimicrobial Agents

The antimicrobial efficacy of pyridine derivatives is highly dependent on their substitution patterns. For example, in a series of pyridine carbonitrile derivatives, a chlorinated compound showed antifungal activity comparable to miconazole and clotrimazole against Candida albicans.[17] Another study found that hydrazone-containing pyridines and oxadiazoles exhibited significant antibacterial activity against B. cereus.[17]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity. The following table presents the MIC values for a series of pyridine derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives [18][19]

| Compound | Target Microorganism | MIC (µg/mL) |

| Chlorinated pyridine carbonitrile | Candida albicans (CANDAL 03) | Equivalent to Miconazole |

| Hydrazone containing pyridines | B. cereus | Half-fold of Ampicillin |

| Oxadiazoles | B. cereus | Half-fold of Ampicillin |

| Compound 12a | E. coli | 19.5 |

| Compound 12a | B. mycoides | < 4.8 |

| Compound 12a | C. albicans | < 4.8 |

| Compound 15 | B. mycoides | 9.8 |

| Compound 15 | C. albicans | 39 |

| Compound 7 | S. aureus | 75 |

| Compound 8 | S. aureus | 75 |

Antiviral Mechanisms of Pyridine Derivatives

Pyridine derivatives have demonstrated potent activity against a range of viruses, including HIV, hepatitis B and C, and coronaviruses.[4][20] Their mechanisms of action often involve the inhibition of viral replication machinery.[4] For instance, they can act as inhibitors of reverse transcriptase, polymerase, and protease enzymes, which are crucial for the viral life cycle.[4][20] Molecular docking studies have shown that pyridine-N-oxides can exhibit strong binding to the main protease (3CLpro) of SARS-CoV-2.[16]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of pyridine derivatives relies on a set of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Synthesis of Pyridine Derivatives

General One-Pot Three-Component Synthesis of Fused Pyridine Derivatives: [21]

-

A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), and an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol).

-

The ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is added as the solvent and catalyst.

-

The reaction mixture is stirred at 80°C for a period of 4 to 7 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is added to the flask, and the resulting solid product is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure fused pyridine derivative.

In Vitro Anticancer Activity Assessment: MTT Assay[12]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives (typically in a logarithmic dilution series) and incubated for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening pyridine derivatives for anticancer activity.

Caption: A generalized workflow for the screening and development of pyridine derivatives as anticancer agents.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination[12]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The pyridine derivatives are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The pyridine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and structural modifications in fine-tuning the biological activity of these derivatives. The continued exploration of pyridine chemistry, coupled with advanced screening methodologies and a deeper understanding of molecular targets, will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective inhibitors, the use of pyridine derivatives in combination therapies, and the application of novel drug delivery systems to enhance their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsat.org [ijsat.org]

- 8. chemijournal.com [chemijournal.com]

- 9. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review Reports - Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]